molecular formula C29H18F6O2S2 B13748409 4,4'-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde CAS No. 348639-12-3

4,4'-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde

Cat. No.: B13748409
CAS No.: 348639-12-3
M. Wt: 576.6 g/mol
InChI Key: UKDQQUFFJSTOQO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,4’-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4,4’-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde is widely used in scientific research due to its photochromic properties. These properties make it useful in the following areas:

    Chemistry: It is used as a molecular photoswitch, allowing researchers to control chemical reactions with light.

    Materials Science: The compound is used in the development of photoresponsive materials, which have applications in smart coatings and sensors.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of 4,4’-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde primarily involves its ability to undergo reversible photocyclization. Upon exposure to light, the compound can switch between different structural forms, which can alter its chemical and physical properties. This photochromic behavior is due to the presence of the perfluorocyclopentene core and the electron-donating/withdrawing effects of the attached groups .

Comparison with Similar Compounds

Similar compounds to 4,4’-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde include other diarylperfluorocyclopentenes and diarylethenes. These compounds also exhibit photochromic properties but differ in their core structures and substituents. For example:

The uniqueness of 4,4’-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde lies in its specific combination of structural elements, which provides a balance of photochromic efficiency and stability.

Properties

CAS No.

348639-12-3

Molecular Formula

C29H18F6O2S2

Molecular Weight

576.6 g/mol

IUPAC Name

4-[4-[3,3,4,4,5,5-hexafluoro-2-[5-(4-formylphenyl)-2-methylthiophen-3-yl]cyclopenten-1-yl]-5-methylthiophen-2-yl]benzaldehyde

InChI

InChI=1S/C29H18F6O2S2/c1-15-21(11-23(38-15)19-7-3-17(13-36)4-8-19)25-26(28(32,33)29(34,35)27(25,30)31)22-12-24(39-16(22)2)20-9-5-18(14-37)6-10-20/h3-14H,1-2H3

InChI Key

UKDQQUFFJSTOQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2=CC=C(C=C2)C=O)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=C(C=C5)C=O)C

Origin of Product

United States

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